N-HYDROXY-N,N'-DIPHENYL-BENSAMIDINE
Description
N-Hydroxy-N,N'-Diphenyl-Bensamidine is a hydroxamic acid derivative characterized by a central benzamidine scaffold substituted with two phenyl groups and a hydroxylamine (-NOH) functional group. This structure positions it within a broader class of N-hydroxy compounds known for their ability to chelate metal ions and participate in redox reactions. The hydroxylamine group likely enables oxidation to nitroxide radicals, a feature observed in related N-hydroxyureas during lipoxygenase interactions .
Properties
IUPAC Name |
N-hydroxy-N,N'-diphenylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBWGXUVQQIGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N,N’-diphenylbenzenecarboximidamide typically involves the reaction of N,N’-diphenylbenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxy group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N-hydroxy-N,N’-diphenylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N,N’-diphenylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
N-hydroxy-N,N’-diphenylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-oxyl radicals for various transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-hydroxy-N,N’-diphenylbenzenecarboximidamide involves its ability to form N-oxyl radicals, which can participate in various chemical reactions. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of new bonds and functional groups. The compound’s molecular targets and pathways include interactions with enzymes and other proteins, which can influence biological processes and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound shares functional similarities with the following classes:
- Hydroxamic Acids (e.g., HET0016, suberoylanilide hydroxamic acid): Feature an -NOH group adjacent to a carbonyl, enabling metal chelation and enzyme inhibition. N-Hydroxy-N,N'-Diphenyl-Bensamidine’s benzamidine core may enhance specificity for proteases or kinases compared to aliphatic hydroxamic acids .
- N-Hydroxyureas (e.g., N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea): Contain a urea backbone with -NOH, often acting as lipoxygenase inhibitors. The diphenyl substitution in the target compound may improve lipid membrane permeability compared to chlorophenyl derivatives .
- Benzamidines (e.g., benzathine benzylpenicillin): Known for their role in antibiotic formulations. The addition of -NOH in the target compound could introduce redox activity absent in traditional benzamidines .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
